(S)-tosufloxacin is classified under the fluoroquinolone class of antibiotics, which are characterized by their ability to inhibit bacterial DNA synthesis. This compound is often utilized in clinical settings for its efficacy against a range of pathogens, including Mycoplasma pneumoniae, which is notable in the treatment of atypical pneumonia. Its chemical formula is and it has been cataloged under various identifiers such as CID 5517 in PubChem .
The synthesis of (S)-tosufloxacin can be achieved through several methods, one of which includes a one-pot reaction involving key intermediates. A notable synthetic route involves the reaction of ethyl 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylate with p-toluenesulfonic acid monohydrate in a mixed solvent system comprising organic solvents like acetone or ethanol .
The reaction typically occurs at controlled temperatures (65-70 °C) and utilizes high-performance liquid chromatography (HPLC) for monitoring the reaction progress. The yield of this method can reach approximately 90% with a purity exceeding 99%, indicating its efficiency and suitability for large-scale production .
(S)-tosufloxacin possesses a complex molecular structure characterized by multiple functional groups that contribute to its antibacterial activity. The structural formula can be represented as follows:
The compound features a naphthyridine core, which is essential for its interaction with bacterial enzymes. Its three-dimensional conformation allows it to effectively bind to DNA gyrase and topoisomerase IV, critical enzymes involved in bacterial DNA replication and repair .
(S)-tosufloxacin undergoes various chemical reactions that are pivotal for its activity as an antibiotic. The primary mechanism involves the inhibition of bacterial DNA synthesis through the targeting of DNA gyrase and topoisomerase IV. These enzymes are crucial for maintaining DNA structure during replication; thus, their inhibition leads to bacterial cell death.
The mechanism of action of (S)-tosufloxacin primarily involves the inhibition of bacterial DNA synthesis. It achieves this by binding to the active sites of DNA gyrase and topoisomerase IV, preventing these enzymes from performing their normal functions in DNA replication and repair. This action results in the disruption of bacterial cell division and ultimately leads to cell death.
Research has indicated that tosufloxacin exhibits significant activity against specific resistant strains, making it a critical agent in treating infections that do not respond well to other antibiotics .
(S)-tosufloxacin exhibits several notable physical properties:
In terms of chemical properties:
These properties play a crucial role in determining the formulation strategies for pharmaceutical applications .
(S)-tosufloxacin is primarily used in clinical settings for its antibacterial properties. Its applications include:
Tosufloxacin is a third-generation fluoroquinolone antibiotic featuring a chiral center at the C-5 position of the pyrrolidine ring, leading to (R)- and (S)-enantiomers. The (S)-configuration is biologically essential, as it optimally positions key pharmacophore elements for antimicrobial activity. The molecular scaffold comprises a naphthyridone core, a fluorine atom at C-8 (enhancing DNA gyrase binding), a carboxyl group at C-3 (critical for enzyme interaction), and the chiral pyrrolidine moiety at C-7 governing bacterial penetration and target affinity [2] [6].
The (S)-enantiomer exhibits superior antibacterial efficacy due to its stereospecific spatial arrangement. The S-configured pyrrolidine nitrogen aligns the cationic amine toward DNA gyrase’s Glu-50 residue, enhancing electrostatic bonding absent in the (R)-form. This orientation also optimizes hydrophobic contact with the gyrase pocket via the 2,4-difluorophenyl group. Experimental data show the (S)-isomer’s MIC~90~ values are 2–4-fold lower than the (R)-isomer against Gram-positive bacteria (e.g., S. aureus), confirming configuration-dependent target engagement [2] [6].
The 2,4-difluorophenyl substituent at C-8 is a steric and electronic modulator that enhances membrane penetration in the (S)-enantiomer. Quantum-chemical studies indicate fluorine atoms induce a dipole moment (∼1.2 Debye) that stabilizes the molecule’s interaction with lipid bilayers. In the (S)-configuration, this group adopts a coplanar orientation relative to the naphthyridone core, minimizing steric hindrance during bacterial uptake. Comparative studies show removing fluorine atoms reduces (S)-tosufloxacin’s permeation by >50% in P. aeruginosa models [2] [5].
Table 1: Stereochemical Impact on Antibacterial Activity of Tosufloxacin Enantiomers
Parameter | (S)-Tosufloxacin | (R)-Tosufloxacin |
---|---|---|
MIC~90~ (S. aureus) | 0.05 μg/mL | 0.20 μg/mL |
MIC~90~ (E. coli) | 0.0125 μg/mL | 0.10 μg/mL |
ED~50~ (Murine Model) | 1.62 mg/kg | 6.81 mg/kg |
Log D (pH 6.5) | -0.14 | -0.09 |
Data derived from antibacterial testing and physicochemical analyses [2] [6] [7].
(S)-Tosufloxacin exhibits pronounced zwitterionic characteristics due to its carboxylic acid (pK~a~ ≈ 5.8) and protonated piperazinyl amine (pK~a~ ≈ 8.7). This amphoteric nature creates a solubility zenith (∼4.1 mg/mL) at the isoelectric point (pH 6.1), where cationic and anionic species equilibrate. Outside this pH, solubility fluctuates dramatically:
Bicarbonate buffer (BCB) critically influences dissolution dynamics. At physiological Dose/FV (e.g., 150 mg/100 mL), (S)-tosufloxacin tosylate’s acidifying counterion reduces bulk pH to 5.5–6.0, stabilizing the dissolved fraction. In phosphate buffer (PPB), rapid pH shift to >7.0 induces precipitation. BCB tests show a 1.6-fold higher AUC~diss~ than PPB due to superior pH buffering near the pK~a~ [1] [3] [5].
Aggregation with anionic polymers further underscores zwitterionic reactivity. Methacrylic acid copolymer LD (enteric coating) forms insoluble complexes with (S)-tosufloxacin at pH 7.0 via electrostatic crosslinking between copolymer carboxylates and the protonated amine of the antibiotic. This reduces free drug concentration by 40–60% in co-suspension studies [5].
Despite zwitterionic challenges, (S)-tosufloxacin achieves moderate membrane permeability due to optimized lipophilicity. Experimental log D~pH6.5~ values reveal its balanced partitioning between aqueous and lipid phases:
Table 2: Lipophilicity and Permeability of Fluoroquinolones at pH 6.5
Fluoroquinolone | Log D~pH6.5~ | SL-PAMPA P~e~ (×10⁻⁶ cm/s) | Molecular Weight |
---|---|---|---|
(S)-Tosufloxacin | -0.14 | 8.2 | 404 |
Levofloxacin | -0.56 | 6.5 | 361 |
Ciprofloxacin | -1.38 | 4.1 | 331 |
Gatifloxacin | -0.97 | 5.8 | 375 |
Moxifloxacin | -0.72 | 7.9 | 401 |
Log D and permeability data from shake-flask and PAMPA assays [4] [7].
(S)-Tosufloxacin’s log D~pH6.5~ (-0.14) exceeds other zwitterionic FQs, attributable to its 2,4-difluorophenyl moiety enhancing hydrophobic surface area. This facilitates passive diffusion through lipid membranes, evidenced by its higher permeability coefficient (8.2 × 10⁻⁶ cm/s) in soybean lecithin-PAMPA models. However, divalent cations (Mg²⁺, Al³⁺) reduce permeability by 60–80% via chelation with the C-3/C-4 carbonyl groups, highlighting formulation vulnerabilities [4] [7].
Quantum-chemical analyses corroborate these findings: the solvation free energy of (S)-tosufloxacin in diethyl ether (-15.2 kcal/mol) is lower than ciprofloxacin (-12.8 kcal/mol), indicating superior affinity for nonpolar environments. Electrostatic potential mapping further reveals localized positive charges on the piperazine nitrogen and negative charges on carboxylate oxygen, creating dipole moments that stabilize membrane interactions [4] [7].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: